5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylbutoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 2-Hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide
- 5-Chloro-2-methoxy-N-[3-(2-phenylbutoxy)phenyl]benzamide
Comparison
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is unique due to the presence of both the chloro and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial properties and different pharmacokinetic profiles .
Properties
CAS No. |
648922-79-6 |
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Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22ClNO3/c1-2-16(17-7-4-3-5-8-17)15-28-20-10-6-9-19(14-20)25-23(27)21-13-18(24)11-12-22(21)26/h3-14,16,26H,2,15H2,1H3,(H,25,27) |
InChI Key |
KMTJEFAFVAWXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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